2-(1H-pyrazol-4-yloxy)aceticacidhydrochloride
Description
2-(1H-Pyrazol-4-yloxy)acetic acid hydrochloride is a pyrazole derivative characterized by an ether-linked acetic acid group at the 4-position of the pyrazole ring, with a hydrochloride counterion.
Properties
Molecular Formula |
C5H7ClN2O3 |
|---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yloxy)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H6N2O3.ClH/c8-5(9)3-10-4-1-6-7-2-4;/h1-2H,3H2,(H,6,7)(H,8,9);1H |
InChI Key |
XTPYTQAZNPAAIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)OCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride typically involves the reaction of 1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the pyrazole moiety, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Ether linkage : The oxy (-O-) group connects the pyrazole ring to the acetic acid moiety.
- Hydrochloride salt : Enhances solubility and stability in aqueous environments.
Comparison with Structurally Similar Compounds
2-(1H-Pyrazol-3-yl)acetic Acid Hydrochloride (CAS 174891-10-2)
Similarity Score : 0.87
Structural Differences :
- Substituent position: The acetic acid group is attached directly to the pyrazole ring at the 3-position, lacking the ether linkage present in the target compound.
- Molecular Formula : C₅H₇ClN₂O₂ (vs. C₅H₇ClN₃O₃ for the target).
- Functional Groups : Carboxylic acid vs. ether-linked acetic acid.
Implications :
2-[(1-Methyl-1H-pyrazol-4-yl)amino]acetic Acid Hydrochloride (CAS 1803596-91-9)
Structural Differences :
- Amino group (-NH-): Replaces the oxy group in the target compound.
- Methyl substitution : A methyl group at the 1-position of the pyrazole ring enhances steric bulk.
Implications :
2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride (CAS 3251-69-2)
Structural Differences :
- Heterocycle: Imidazole (two non-adjacent nitrogen atoms) vs. pyrazole (two adjacent nitrogen atoms).
- Molecular Formula : C₅H₇ClN₂O₂ (vs. C₅H₇ClN₃O₃ for the target).
Implications :
- The imidazole ring’s dual nitrogen arrangement enhances hydrogen-bonding capacity, which may explain its efficacy in enzyme inhibition compared to pyrazole derivatives.
3-Methyl-1H-pyrazole-4-carboxylic Acid (CAS 82231-51-4)
Similarity Score : 0.72
Structural Differences :
- Carboxylic acid group : Directly attached to the pyrazole ring at the 4-position.
- Methyl substitution : At the 3-position.
Implications :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Positional Isomerism : The 3- vs. 4-position of substituents on pyrazole significantly impacts electronic distribution and biological activity. For example, imidazole derivatives (e.g., CAS 3251-69-2) show stronger enzyme inhibition due to enhanced hydrogen bonding .
Functional Group Effects: Ether linkages (target compound) may balance solubility and reactivity better than carboxylic acids (CAS 174891-10-2) or amino groups (CAS 1803596-91-9) .
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